molecular formula C16H13NO2 B14232909 Methyl 6-cyano-2'-methyl[1,1'-biphenyl]-3-carboxylate CAS No. 565451-70-9

Methyl 6-cyano-2'-methyl[1,1'-biphenyl]-3-carboxylate

Cat. No.: B14232909
CAS No.: 565451-70-9
M. Wt: 251.28 g/mol
InChI Key: SIWQKDFKRVXNSQ-UHFFFAOYSA-N
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Description

Methyl 6-cyano-2’-methyl[1,1’-biphenyl]-3-carboxylate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a cyano group and a carboxylate ester group attached to a biphenyl structure. It is widely used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-cyano-2’-methyl[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group tolerant conditions, making it suitable for the synthesis of complex organic molecules . The reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound may involve the use of Grignard reagents and controlled reaction conditions to ensure high yield and purity . The process typically includes steps such as the addition of o-chloro benzonitrile and tetrahydrofuran (THF) to a reaction flask, followed by the addition of a Grignard solution under controlled temperature conditions .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-cyano-2’-methyl[1,1’-biphenyl]-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

Methyl 6-cyano-2’-methyl[1,1’-biphenyl]-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-cyano-2’-methyl[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and carboxylate ester group play crucial roles in its reactivity and interactions with other molecules. The compound can act as a ligand, binding to metal ions and influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: Methyl 6-cyano-2’-methyl[1,1’-biphenyl]-3-carboxylate is unique due to the presence of both the cyano group and the carboxylate ester group, which confer distinct chemical properties and reactivity compared to its analogs. These functional groups enhance its versatility in various chemical reactions and applications .

Properties

CAS No.

565451-70-9

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

methyl 4-cyano-3-(2-methylphenyl)benzoate

InChI

InChI=1S/C16H13NO2/c1-11-5-3-4-6-14(11)15-9-12(16(18)19-2)7-8-13(15)10-17/h3-9H,1-2H3

InChI Key

SIWQKDFKRVXNSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(C=CC(=C2)C(=O)OC)C#N

Origin of Product

United States

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